molecular formula C22H22N6O2 B2487651 benzofuran-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1049424-11-4

benzofuran-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2487651
CAS No.: 1049424-11-4
M. Wt: 402.458
InChI Key: APJYUMDCGGCYBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a heterocyclic compound featuring a benzofuran core linked to a piperazine ring via a methanone bridge. The piperazine moiety is further substituted with a tetrazole ring bearing a p-tolyl (methylphenyl) group.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2/c1-16-6-8-18(9-7-16)28-21(23-24-25-28)15-26-10-12-27(13-11-26)22(29)20-14-17-4-2-3-5-19(17)30-20/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJYUMDCGGCYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran ring, followed by the introduction of the piperazine and tetrazole moieties. Common reagents used in these reactions include benzofuran, p-tolylamine, and various catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Reactivity of the Tetrazole Moiety

The tetrazole ring (1-(p-tolyl)-1H-tetrazol-5-yl) is a nitrogen-rich heterocycle known for its stability and participation in coordination chemistry and click reactions. Key reactions include:

Alkylation and Arylation

  • The N-methyl group on the tetrazole can undergo further alkylation or arylation. For example, reactions with alkyl halides in the presence of a base (e.g., K₂CO₃) yield derivatives with enhanced lipophilicity .

  • Suzuki-Miyaura cross-coupling reactions introduce aryl groups at the tetrazole’s 5-position, though this requires palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .

Coordination Chemistry

  • The tetrazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or biological applications .

Piperazine Ring Modifications

The piperazine ring’s secondary amines are sites for nucleophilic substitution and acylation:

Acylation

  • Reaction with acyl chlorides (e.g., acetyl chloride) under basic conditions (e.g., Et₃N) produces amide derivatives. For example:

    Compound+CH3COClEt3NAcetylated Derivative\text{Compound} + \text{CH}_3\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{Acetylated Derivative}

    This modification alters solubility and bioavailability .

Alkylation

  • Alkyl halides (e.g., methyl iodide) react with the piperazine’s nitrogen atoms to form quaternary ammonium salts, enhancing water solubility .

Benzofuran Core Reactivity

The benzofuran moiety participates in electrophilic substitution and oxidation:

Electrophilic Aromatic Substitution

  • Nitration (HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) occurs at the 5-position of the benzofuran ring due to electron-donating effects from the oxygen atom .

Oxidation

  • Strong oxidizing agents (e.g., KMnO₄) cleave the furan ring, yielding dicarboxylic acid derivatives .

Methanone Linker Reactions

The ketone group bridging benzofuran and piperazine undergoes reduction and nucleophilic addition:

Reduction

  • Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, altering the compound’s polarity .

Grignard Reactions

  • Organomagnesium reagents (e.g., CH₃MgBr) add to the carbonyl group, forming tertiary alcohols .

Mechanistic Insights

  • Tetrazole Stability : The aromatic 6π-electron system resists ring-opening under acidic conditions but decomposes via thermal retro-cycloaddition above 200°C .

  • Piperazine Basicity : The pKa of the piperazine nitrogen (~9.8) facilitates protonation in biological systems, influencing receptor binding .

Comparative Reactivity Table

Functional Group Reaction Type Reagents/Conditions Outcome
Tetrazole N-methylAlkylationR-X, K₂CO₃, DMFIncreased lipophilicity
Piperazine N-HAcylationRCOCl, Et₃N, CH₂Cl₂Amide formation
Benzofuran C-5NitrationHNO₃, H₂SO₄, 0°CNitro-substituted derivative
Methanone C=OReductionLiAlH₄, THF, refluxSecondary alcohol

Scientific Research Applications

Benzofuran-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of benzofuran-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine/Tetrazole Derivatives

The compound shares key motifs with 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., compounds 22–28 in ). These analogs feature a tetrazole-aryl group and a piperidine (saturated six-membered ring with one nitrogen) instead of piperazine (two nitrogens). For example, piperazine derivatives often exhibit improved pharmacokinetic profiles in drug discovery .

Benzofuran vs. Other Aromatic Systems

The benzofuran moiety distinguishes the target compound from thiazole- or urea-containing analogs (e.g., compounds 11a–11o in ). Benzofuran’s fused aromatic system may enhance π-π stacking interactions compared to monocyclic aryl groups, influencing binding affinity in biological targets. For instance, benzofuran derivatives are prevalent in CNS-active drugs due to their ability to cross the blood-brain barrier .

Tetrazole Substitution Patterns

The p-tolyl group on the tetrazole contrasts with electron-withdrawing substituents (e.g., fluoro, chloro, trifluoromethyl) seen in and . For example, fluorophenyl-tetrazole derivatives () exhibit higher polarity, which may reduce bioavailability but improve target specificity .

Physicochemical and Spectroscopic Data

While specific data for the target compound are unavailable, comparisons are inferred from analogs:

Property Target Compound (Inferred) Analog (: Compound 22) Analog ()
Molecular Formula ~C23H22N6O2 C15H18N6O (e.g., 22–28) C22H25FN6O3
Molecular Weight ~438.47 g/mol ~298.34 g/mol 440.48 g/mol
Melting Point Likely 150–200°C 132–230°C () Not reported
Key Functional Groups Benzofuran, tetrazole, piperazine Tetrazole, piperidine, aryl Tetrazole, piperazine, fluorophenyl
ESI-MS [M+H]+ ~439.5 (estimated) 299.3 (analog) 484.2–602.2 ()

Biological Activity

Benzofuran-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a complex organic compound that combines several pharmacologically relevant moieties, including benzofuran, p-tolyl, and tetrazole. This article explores its biological activities, synthesis, and potential therapeutic applications.

Structural Overview

The molecular formula of this compound is C₂₁H₂₃N₅O, which indicates the presence of multiple functional groups contributing to its biological interactions. The structural features of the compound include:

  • Benzofuran moiety : Known for various pharmacological properties.
  • Tetrazole ring : Associated with enhanced biological activity.
  • Piperazine derivative : Often linked to neuropharmacological effects.

Biological Activities

Research has demonstrated that benzofuran derivatives exhibit a wide range of biological activities, including:

  • Antitumor Activity :
    • Studies have shown that benzofuran derivatives possess significant anticancer properties. For example, a series of benzofuran compounds demonstrated IC50 values as low as 11 μM against human ovarian cancer cell lines (A2780) .
    • The incorporation of the tetrazole ring has been linked to increased potency in these compounds.
  • Antimicrobial Properties :
    • Benzofuran derivatives have been reported to exhibit antimicrobial activity against various pathogens. In particular, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 2 μg/mL against Mycobacterium tuberculosis .
    • The structure-activity relationship (SAR) studies indicate that the presence of hydroxyl groups enhances antimicrobial efficacy.
  • Anti-inflammatory and Analgesic Effects :
    • Compounds containing benzofuran frameworks have also been studied for their anti-inflammatory and analgesic activities. They are believed to modulate inflammatory pathways effectively .

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Benzofuran Core : This can be achieved through cyclization reactions involving ortho-substituted phenols.
  • Tetrazole Formation : The tetrazole ring is often synthesized via cycloaddition reactions using azides.
  • Piperazine Functionalization : The final product is formed by coupling the piperazine with the benzofuran and tetrazole components.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar benzofuran compounds:

CompoundActivityIC50/MICReference
Benzofuran derivative AAntitumor11 μM
Benzofuran derivative BAntimicrobial2 μg/mL (M. tuberculosis)
Benzofuran derivative CAnti-inflammatoryN/A

Q & A

Q. What are the optimal synthetic routes for preparing benzofuran-2-yl(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone?

The synthesis typically involves coupling benzofuran-2-carbonyl derivatives with functionalized piperazine intermediates. A two-step approach is common:

Nucleophilic substitution : React 1-(p-tolyl)-1H-tetrazole-5-methanol with a piperazine derivative (e.g., 4-chloropiperazine) using potassium carbonate in acetonitrile at 70°C to introduce the tetrazole-methyl-piperazine moiety .

Carbonyl coupling : Attach the benzofuran-2-carbonyl group via amide bond formation, often using coupling agents like EDCI/HOBt in DMF or THF .
Key considerations : Optimize reaction time and solvent polarity to minimize by-products (e.g., over-alkylation).

Q. How is the compound characterized for structural confirmation?

Use a combination of:

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 2D experiments (e.g., HSQC) to verify connectivity of benzofuran, piperazine, and tetrazole groups.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion).
  • X-ray crystallography : If single crystals are obtainable, SHELX software (SHELXL/SHELXS) can refine the structure, particularly for resolving torsional angles in the piperazine ring .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to:
    • Acidic/base conditions : 0.1M HCl/NaOH at 60°C for 24 hours.
    • Oxidative stress : 3% H2_2O2_2 at room temperature.
    • Photolysis : UV light (ICH Q1B guidelines).
      Analyze degradation products via UPLC-MS/MS to identify labile regions (e.g., tetrazole ring oxidation or piperazine cleavage) .
  • Kinetic stability assays : Monitor half-life in simulated gastric/intestinal fluid (pH 1.2–6.8).

Q. What strategies are effective in resolving contradictory bioactivity data across cell lines?

  • Dose-response normalization : Account for variations in cell permeability (e.g., use P-glycoprotein inhibitors in resistant lines).
  • Off-target profiling : Screen against kinase panels or GPCR libraries to identify non-specific binding.
  • Structural analogs : Compare activity with derivatives lacking the benzofuran or tetrazole groups (e.g., phenyl or pyridine replacements) to pinpoint pharmacophores .

Q. How can computational methods guide SAR studies for this compound?

  • Molecular docking : Model interactions with targets like serotonin receptors (5-HT2A_{2A}) or kinases, leveraging the piperazine’s flexibility and tetrazole’s hydrogen-bonding capacity.
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with cytotoxicity or solubility .

Q. What analytical challenges arise in quantifying the compound in biological matrices, and how are they addressed?

  • Matrix interference : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from plasma or tissue homogenates.
  • Detection sensitivity : Employ HPLC-fluorescence (if the compound fluoresces) or LC-MS/MS with multiple reaction monitoring (MRM) for nanogram-level quantification .

Methodological Challenges

Q. How to resolve discrepancies in crystallographic data refinement?

  • Twinned crystals : Use SHELXL’s TWIN command to model overlapping lattices .
  • Disordered regions : Apply restraints to piperazine conformers or tetrazole orientation using ISOR/DFIX instructions.
  • Validation tools : Check with PLATON or CCDC Mercury to ensure geometric plausibility .

Q. What experimental controls are critical in assessing in vitro biological activity?

  • Positive controls : Use known inhibitors/agonists (e.g., ketanserin for 5-HT2A_{2A} assays).
  • Solvent controls : Match DMSO concentrations (<0.1%) to avoid cytotoxicity.
  • Counterion effects : Test freebase vs. salt forms (e.g., hydrochloride) to rule out pH-mediated artifacts .

Data Interpretation and Reporting

Q. How to statistically validate differences in IC50_{50}50​ values across assays?

  • ANOVA with post-hoc tests : Compare triplicate data across cell lines.
  • Hill slope analysis : Confirm sigmoidal dose-response curves (slope ≈1) to rule out non-specific effects.
  • Reproducibility : Report inter-day CV% for at least three independent experiments .

Q. What are best practices for reporting synthetic yields and purity?

  • HPLC purity : ≥95% (with chromatograms in supplementary data).
  • Elemental analysis : Carbon/hydrogen/nitrogen values within ±0.4% of theoretical.
  • Batch-to-batch consistency : Include melting points and 1H^1H NMR overlays for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.